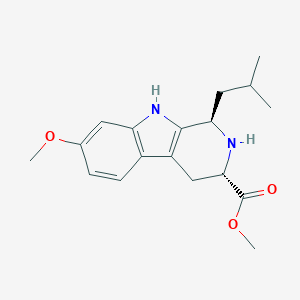
Methyl (1R,3S)-7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
Vue d'ensemble
Description
Methyl (1R,3S)-7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a chemical compound of significant interest due to its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound belongs to the class of beta-carbolines, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,3S)-7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate typically involves several key steps:
Starting Materials: : The synthesis often begins with simple starting materials such as tryptamine derivatives and isobutyraldehyde.
Condensation Reaction: : The initial step may involve a Pictet-Spengler condensation reaction, where the tryptamine derivative reacts with isobutyraldehyde to form a tetrahydro-beta-carboline intermediate.
Methoxylation: : The intermediate is then subjected to methoxylation, introducing the methoxy group at the 7th position.
Esterification: : Finally, the carboxylate ester group is introduced to form the desired compound.
Industrial Production Methods
In an industrial setting, the production process is scaled up and optimized for efficiency. This often includes:
Batch Processing: : Large-scale batch reactors to handle the condensation and subsequent reactions.
Catalysts: : Use of specific catalysts to enhance reaction rates and yields.
Purification: : Advanced purification techniques such as chromatography to ensure the final product's purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1R,3S)-7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: : Can be oxidized to form quinoline derivatives.
Reduction: : Reductive reactions can break certain bonds to form simpler structures.
Substitution: : Nucleophilic substitution reactions are possible due to the presence of methoxy and ester groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: : Hydrochloric acid (HCl), bromine (Br2)
Major Products
Oxidation: : Formation of beta-carboline-quinoline derivatives.
Reduction: : Leads to simpler carboline structures.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (1R,3S)-7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate has several notable applications:
Chemistry: : Used as a precursor in the synthesis of more complex organic molecules.
Biology: : Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Utilized in the development of specialized materials and catalysts.
Mécanisme D'action
The mechanism by which Methyl (1R,3S)-7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate exerts its effects involves several molecular targets and pathways:
Binding to Receptors: : It may bind to specific receptors in the body, such as serotonin receptors, influencing neurotransmission.
Enzyme Inhibition: : It can act as an inhibitor of enzymes involved in inflammation and cell proliferation.
Pathway Modulation: : Modulates key signaling pathways, including those related to apoptosis and cell cycle regulation.
Comparaison Avec Des Composés Similaires
Methyl (1R,3S)-7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is unique among its peers due to:
Structural Uniqueness: : The specific arrangement of functional groups sets it apart from other beta-carbolines.
Bioactivity: : Its combination of methoxy and ester groups can lead to different bioactivities compared to similar compounds.
List of Similar Compounds
Harmine: : Another beta-carboline with notable psychoactive properties.
Harmaline: : Similar structure but different pharmacological effects.
Tetrahydroharmine: : Reduced form of harmine with distinct biological activity.
Propriétés
IUPAC Name |
methyl (1R,3S)-7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-10(2)7-15-17-13(9-16(19-15)18(21)23-4)12-6-5-11(22-3)8-14(12)20-17/h5-6,8,10,15-16,19-20H,7,9H2,1-4H3/t15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAFAJSUIGSPDS-CVEARBPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C2=C(CC(N1)C(=O)OC)C3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1C2=C(C[C@H](N1)C(=O)OC)C3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558442 | |
| Record name | Methyl (1R,3S)-7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107447-06-3 | |
| Record name | 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 2,3,4,9-tetrahydro-7-methoxy-1-(2-methylpropyl)-, methyl ester, (1R-trans)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107447-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (1R,3S)-7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


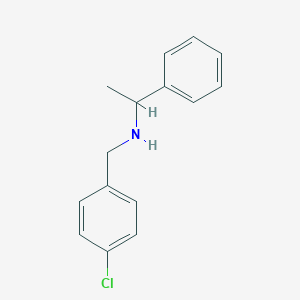
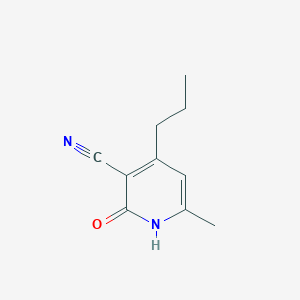
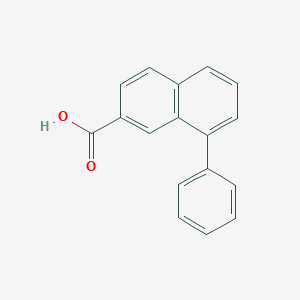
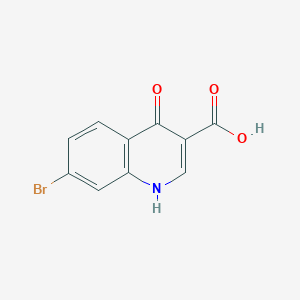
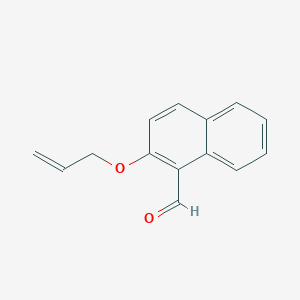

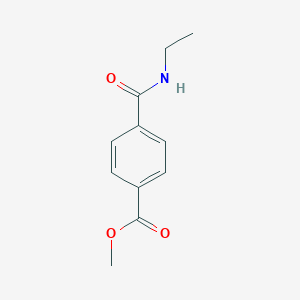

![Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B189986.png)
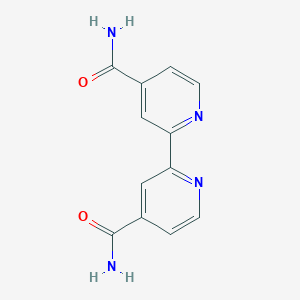

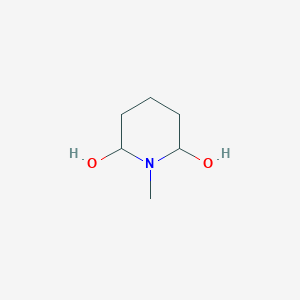
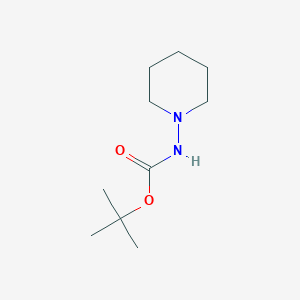
![5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B190003.png)
